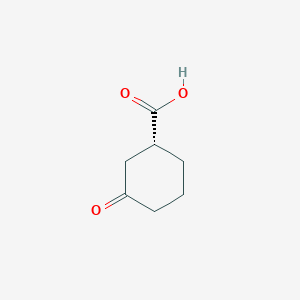

(1R)-3-Oxocyclohexane-1-carboxylic acid

Description

Significance of Cyclohexane (B81311) Derivatives with Defined Stereochemistry in Chemical Research

Cyclohexane rings are ubiquitous structural motifs in a vast array of natural products and synthetic molecules of pharmaceutical and agrochemical importance. The defined stereochemistry of substituents on a cyclohexane ring dictates its conformation and, consequently, its biological activity and physical properties. The ability to synthesize cyclohexane derivatives with specific, predetermined stereochemistry is, therefore, a central goal in organic chemistry. These stereochemically defined cyclohexane derivatives are instrumental in the development of new drugs, the synthesis of complex natural products, and the investigation of fundamental principles of molecular recognition and interaction.

The Role of (1R)-3-Oxocyclohexane-1-carboxylic Acid as a Versatile Chiral Intermediate

Among the various chiral cyclohexane derivatives, this compound stands out as a particularly versatile and valuable chiral intermediate. Its rigid bicyclic structure, combined with the presence of a ketone and a carboxylic acid at stereochemically defined positions, provides a powerful platform for a variety of synthetic transformations.

The utility of this compound is exemplified in its application as a precursor in the synthesis of stereoisomers of aminocyclohexanecarboxylic acids. For instance, it serves as a key starting material in an alternative synthesis to determine the absolute stereochemistry of (1R,3S)-3-aminocyclohexanecarboxylic acid. researchgate.net This amino acid is an analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The synthesis of specific stereoisomers of GABA analogues is crucial for studying their interaction with GABA receptors and transporters, and for developing new therapeutic agents with improved selectivity and efficacy.

The synthetic pathway from this compound to (1R,3S)-3-aminocyclohexanecarboxylic acid showcases the strategic manipulation of its functional groups. The ketone can be stereoselectively reduced or converted to other functionalities, while the carboxylic acid provides a handle for further modifications or for directing other reactions. This versatility allows for the controlled introduction of new stereocenters, leading to the desired, enantiomerically pure target molecule.

Below is a table summarizing the key properties of this compound, highlighting its suitability as a chiral building block.

| Property | Value |

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 21531-43-1 |

| Chirality | Chiral, with a defined stereocenter at the 1-position |

| Functional Groups | Ketone, Carboxylic Acid |

The strategic application of this compound in the synthesis of biologically relevant molecules underscores its importance in modern organic synthesis. Its ability to impart chirality and serve as a scaffold for further functionalization makes it an invaluable tool for chemists seeking to construct complex, stereochemically defined targets.

The following table provides a summary of a key application of this compound, demonstrating its role as a versatile chiral intermediate.

| Starting Material | Target Molecule | Significance of Target Molecule |

| This compound | (1R,3S)-3-aminocyclohexanecarboxylic acid | A stereoisomer of a GABA analogue, important for neuropharmacological research. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-3-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQNARHYZXAGY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513109 | |

| Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-43-1 | |

| Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Asymmetric Synthesis and Stereoselective Preparation of 1r 3 Oxocyclohexane 1 Carboxylic Acid and Its Derivatives

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. sphinxsai.com Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure compounds. sphinxsai.comtudelft.nl

Stereoselective Microbial Reduction of Racemic 3-Oxocyclohexanecarboxylic Acid Esters

One of the most established biocatalytic methods for producing chiral hydroxy acids is the asymmetric reduction of a corresponding keto group using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae). publish.csiro.auacgpubs.org This process takes advantage of the numerous reductase enzymes within the yeast cells, which catalyze the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon. tudelft.nlgeorgiasouthern.edu

When a racemic ester like ethyl 3-oxocyclohexanecarboxylate is subjected to reduction by fermenting yeast, the enzymes can selectively reduce the keto group to a hydroxyl group, often with high stereoselectivity. For instance, the reduction of a similar substrate, ethyl 2-oxocyclohexanecarboxylate, with Saccharomyces cerevisiae yields ethyl (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate with high optical purity. publish.csiro.au This demonstrates the potential of microbial systems to differentiate between enantiotopic faces of the carbonyl group, leading to the formation of a specific stereoisomer. The outcome of these reductions is governed by the substrate-specificity of the dominant reductases present in the chosen microorganism.

Hydrolase-Mediated Enantioselective Resolution of Racemic Hydroxycyclohexane Carboxylic Acid Derivatives

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, allowing it to be separated from the unreacted enantiomer. Hydrolases, particularly lipases and proteases, are frequently used for the resolution of racemic alcohols and their corresponding esters.

For the synthesis of chiral 3-hydroxycyclohexane carboxylic acid derivatives, a racemic mixture of the corresponding cis-hydroxy ester can be resolved through enantioselective acylation catalyzed by a lipase (B570770). In this process, the enzyme selectively acylates one enantiomer of the alcohol, converting it to an ester, while leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the newly formed ester from the unreacted alcohol. For example, the resolution of racemic cis-3-hydroxycyclohexane carboxylic acid methyl ester can be achieved using a lipase to selectively acylate one of the enantiomers.

Specific Enzyme Systems and Optimized Reaction Conditions for Chiral Selectivity

The success of an enzymatic synthesis or resolution hinges on the careful selection of the enzyme and the optimization of reaction conditions. The yeast genome contains a multitude of reductases, and their combined activity can sometimes lead to mixtures of stereoisomers. georgiasouthern.edu To overcome this, specific reductases can be isolated and overexpressed in a host organism like E. coli, creating a whole-cell biocatalyst with a single, highly selective reductase activity. georgiasouthern.eduscispace.com

Similarly, for hydrolase-mediated resolutions, screening different lipases is crucial to find one with high activity and enantioselectivity for the target substrate. Factors such as the choice of solvent (e.g., organic solvents can enhance enzyme stability and selectivity), the acylating agent, and temperature significantly impact the reaction's efficiency and stereochemical outcome. For instance, pretreating yeast cells with heat or specific inhibitors like allyl alcohol has been shown to remarkably improve the stereoselectivity of the reduction of β-keto esters by deactivating competing enzymes. researchgate.netresearchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Ethyl 2-oxocyclohexanecarboxylate | Saccharomyces cerevisiae | Ethyl (1R,2S)-2-hydroxycyclohexanecarboxylate | Optically Pure publish.csiro.au | Moderate publish.csiro.au |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor (Aldehyde Reductase) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% nih.gov | 95.4% nih.gov |

| Ethyl 2'-ketopantothenate | Candida macedoniensis | Ethyl D-(+)-pantothenate | >98% nih.gov | 97.2% nih.gov |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Asymmetric catalysis using small organic molecules (organocatalysis) or chiral metal complexes has become a cornerstone of modern organic synthesis. tudelft.nl These methods provide powerful tools for the construction of chiral centers with high precision.

Catalytic Asymmetric 1,4-Additions for Constructing Chiral Centers

The catalytic asymmetric 1,4-addition, or Michael addition, is a highly effective method for forming carbon-carbon bonds and establishing stereocenters. researchgate.net To synthesize derivatives of (1R)-3-Oxocyclohexane-1-carboxylic acid, a key strategy involves the conjugate addition of a nucleophile to a cyclohexenone derivative.

This reaction can be catalyzed by various chiral systems. Organocatalysts, such as chiral primary or secondary amines (e.g., proline derivatives) or thiourea-based catalysts, are widely used. acgpubs.orgresearchgate.net These catalysts activate the substrate by forming chiral enamines or by activating the electrophile through hydrogen bonding. acgpubs.org For example, a DPEN-based thiourea (B124793) organocatalyst can be applied to the asymmetric Michael addition of cycloketones to nitroalkenes, generating products with high enantioselectivity (up to 99% ee) and diastereoselectivity. acgpubs.org

Alternatively, chiral metal complexes, often involving copper, calcium, or other metals, can catalyze these additions with high efficiency and stereocontrol. researchgate.netnih.gov The chiral ligand coordinated to the metal center creates a chiral environment that directs the approach of the nucleophile to one face of the Michael acceptor.

Chiral Schiff Base Complex-Promoted Reactions

Chiral Schiff bases are versatile ligands in asymmetric catalysis. They are readily synthesized from chiral primary amines and aldehydes or ketones. When complexed with a metal center (e.g., copper, titanium), they form chiral catalysts that can promote a variety of asymmetric transformations, including Michael additions. sphinxsai.com

In the context of synthesizing chiral cyclohexanes, a chiral Schiff base-metal complex can be used to catalyze the 1,4-addition to a cyclohexenone substrate. The steric and electronic properties of the Schiff base ligand are crucial for inducing high stereoselectivity. For example, a novel cubane-based Schiff base ligand complexed with copper has been evaluated in the asymmetric Michael addition to 2-cyclohexen-1-one. sphinxsai.comgeorgiasouthern.edu While the stereocontrol was modest in this specific case, it highlights the ongoing development of new ligand scaffolds to improve catalytic performance. sphinxsai.com The structure of the ligand, the choice of the metal precursor, and the reaction conditions all play a critical role in determining the enantiomeric excess of the final product. georgiasouthern.edu

| Catalyst System | Nucleophile | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cubane-based Schiff base-Cu(OTf)₂ | EtMgBr | Et₂O | 16% (R) | georgiasouthern.edu |

| DPEN-based thiourea | Cyclohexanone (B45756) | Water | up to 99% (syn) | acgpubs.org |

| Calix researchgate.netthiourea cyclohexanediamine | Acetylacetone | Water/Toluene | up to 94% | researchgate.net |

Asymmetric Hydrogenation Methodologies for Chiral Carboxylic Acids

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral carboxylic acids from their prochiral unsaturated precursors. This method often employs transition metal catalysts complexed with chiral ligands to achieve high levels of stereocontrol.

Ruthenium-based catalysts, particularly those incorporating chiral diphosphine ligands like BINAP, have demonstrated remarkable efficacy in the asymmetric hydrogenation of β-keto esters, which are precursors to chiral β-hydroxy esters and, subsequently, chiral carboxylic acids. acs.orgnih.gov The choice of solvent can significantly influence both the catalytic activity and the enantioselectivity of these reactions. For instance, in the Ru-catalyzed asymmetric hydrogenation of methyl acetoacetate, methanol (B129727) has been shown to be an effective solvent, leading to high conversion and enantiomeric excess (ee). nih.gov

The development of novel chiral catalysts is crucial for expanding the scope and efficiency of asymmetric hydrogenation. researchgate.net For example, novel Iridium-catalyzed asymmetric hydrogenation has been developed for synthesizing chiral tetrahydroquinoxaline derivatives, where the choice of solvent can selectively produce either enantiomer in high yield and ee. researchgate.net Furthermore, chiral phosphine-functionalized polyether ionic liquids have been employed in Ru-catalyzed homogeneous asymmetric hydrogenation of β-keto esters, allowing for efficient catalyst recovery and recycling. nih.gov

Recent advancements have also focused on the asymmetric hydrogenation of α-unsaturated carboxylic acids using intact chiral transition metal carbonyl clusters. rsc.org Studies using clusters of the general formula [(μ-H)2Ru3(μ3-S)(CO)7(μ-P–P*)] with chiral diphosphines have shown that the enantioselectivity and conversion rates are strongly influenced by the catalyst structure, supporting the notion of catalysis by intact clusters. rsc.org

| Catalyst System | Substrate Type | Product Type | Key Features |

| Ru-BINAP | β-Keto Esters | β-Hydroxy Esters | High conversion and enantioselectivity. acs.orgnih.gov |

| Ir-Chiral Ligands | Cyclic Imines | Chiral Amines | Solvent-controlled enantioselectivity. researchgate.net |

| Ru-CPF-PILs | β-Keto Esters | β-Hydroxy Esters | Catalyst recyclability. nih.gov |

| Chiral Ru3 Clusters | α-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | Catalysis by intact clusters. rsc.org |

Diastereoselective Synthetic Pathways

Asymmetric Cycloaddition Strategies (e.g., [4+2]-Cycloaddition) Utilizing Chiral Auxiliaries

Asymmetric [4+2] cycloaddition reactions, or Diels-Alder reactions, are a powerful method for the construction of cyclic systems with high stereocontrol. The use of chiral auxiliaries attached to either the diene or the dienophile can effectively direct the stereochemical outcome of the reaction.

Chiral auxiliaries, such as Evans' oxazolidinones, have been widely used in asymmetric synthesis. researchgate.net A key step in the synthesis of (1R,3R)-3-hydroxy-4-cyclohexenecarboxylic acid methyl ester involves an asymmetric [4+2] cycloaddition between an optically active bis-acrylate and butadiene, catalyzed by TiCl4. Subsequent cleavage of the chiral auxiliary yields (R)-3-cyclohexene carboxylic acid with high enantiomeric excess. google.com

Organocatalysis has also emerged as a significant strategy in asymmetric cycloaddition reactions. magtech.com.cn Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the asymmetric [4+2] cycloaddition of 1-((2-aryl)vinyl)naphthalen-2-ols with in situ generated ortho-quinone methides, leading to the synthesis of chiral polysubstituted chromanes with excellent yields and stereoselectivities. rsc.org

The development of new chiral catalysts continues to expand the scope of asymmetric cycloadditions. A novel Rh(II) catalyst has been shown to be effective in the enantioselective [2+1]-cycloaddition of ethyl diazoacetate to terminal acetylenes and olefins, producing chiral cyclopropenes and cyclopropanes with high enantioselectivity. organic-chemistry.org

| Reaction Type | Catalyst/Auxiliary | Substrates | Product | Stereoselectivity |

| [4+2] Cycloaddition | TiCl4 / Chiral bis-acrylate | Butadiene | (R)-3-cyclohexene carboxylic acid | 95% ee google.com |

| [4+2] Cycloaddition | Chiral Phosphoric Acid | 1-((2-aryl)vinyl)naphthalen-2-ols, ortho-quinone methides | Polysubstituted chromanes | >95:5 dr, >99% ee rsc.org |

| [2+1] Cycloaddition | Chiral Rh(II) catalyst | Ethyl diazoacetate, terminal acetylenes/olefins | Chiral cyclopropenes/cyclopropanes | High ee organic-chemistry.org |

Radical Alkylation Reactions for Stereoselective Functionalization of Cyclic Ketones

Stereoselective alkylation of cyclic ketones is a fundamental transformation for introducing new stereocenters. Radical alkylation reactions offer a powerful alternative to traditional enolate-based methods.

Recent advancements in photoredox catalysis have enabled the direct asymmetric α-alkylation of cyclic ketones. colab.wsnih.gov The combination of a chiral primary amine catalyst and a photocatalyst, such as Ru(bpy)3Cl2, can achieve the alkylation of cyclic ketones with alkyl bromides with high levels of regio-, diastereo-, and enantioselectivity. nih.gov This approach relies on the in situ photogeneration of chiral electron donor-acceptor (EDA) complexes. nih.gov

Dinickel-catalyzed asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides has also been reported as a significant breakthrough. rsc.org This methodology allows for the construction of chiral ketones with α-quaternary centers with high regio- and enantioselectivity. Mechanistic studies suggest that the reaction proceeds via a redox-neutral SN2 pathway catalyzed by nickel(I) species. rsc.org

An umpolung strategy involving the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones has been developed for the syn-selective production of α-alkyl-β-hydroxy N-sulfonyl hydrazones with α-quaternary centers. researchgate.net This method is notable for its ability to incorporate a wide range of carbon-based substituents. researchgate.net

| Method | Catalyst System | Substrates | Key Features |

| Photo-organocatalysis | Chiral primary amine / Ru(bpy)3Cl2 | Cyclic ketones, alkyl bromides | High regio-, diastereo-, and enantioselectivity. nih.gov |

| Dinickel Catalysis | Dinickel complex | Cyclic ketones, unactivated alkyl halides | Forms α-quaternary centers with high regio- and enantioselectivity. rsc.org |

| Umpolung Strategy | Grignard reagents | α-Epoxy N-sulfonyl hydrazones | Syn-selective alkylation to form α-quaternary centers. researchgate.net |

Diastereoselective Transformations of Chiral Cyclic Keto-acids and their Precursors

The diastereoselective transformation of existing chiral cyclic keto-acids or their precursors provides another avenue for the synthesis of complex chiral molecules. These transformations often rely on substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome of subsequent reactions.

The stereoselective reaction of cyclic γ-keto-esters or -acids with 1,2-aminoalcohols can lead to the formation of fused spiro-tricyclic products with high diastereoselectivity. researchgate.net This transformation highlights how the existing stereocenters in the cyclic keto-acid precursor can direct the formation of new stereocenters.

Furthermore, the synthesis of chiral α-monosubstituted-β-dicarbonyls, which can be precursors to chiral keto-acids, presents a challenge due to rapid epimerization. nih.gov A catalytic crystallization-driven enantio- and diastereoselective Mannich reaction has been developed to overcome this issue, leveraging product epimerization in solution to achieve high stereoselectivity. nih.gov

In the context of forming cyclic ketones with fully substituted α-positions, an enantioselective method involving the Claisen rearrangement of 2-allyloxyenones triggered by chiral organomagnesium reagents has been reported. nih.gov This method produces tetrasubstituted cyclic ketones with high enantio- and diastereomeric ratios. nih.gov

| Transformation | Substrate | Reagent/Catalyst | Product Feature |

| Spirocyclization | Cyclic γ-keto-esters/-acids | 1,2-aminoalcohols | Fused spiro-tricyclic products. researchgate.net |

| Mannich Reaction | Unsubstituted β-dicarbonyls | Chiral tertiary amine base | Stereodefined α-monosubstituted-β-dicarbonyls. nih.gov |

| Claisen Rearrangement | 2-allyloxyenones | Chiral organomagnesium reagents | Tetrasubstituted cyclic ketones. nih.gov |

Electrochemical Synthesis Routes

Preparation of 3-Oxocyclohexane-1-carboxylic Acid Esters via Electrochemical Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the preparation of various organic compounds, including esters of carboxylic acids. nih.govresearchgate.net The anodic oxidation of carboxylates, known as the Kolbe reaction, is a well-established electrochemical process that can be adapted for ester synthesis. gre.ac.uk

The electrosynthesis of esters can be achieved by electrolyzing an aqueous solution of an aliphatic carboxylic acid in the presence of an alkali metal salt of the same acid. google.com The process utilizes a carbon anode and involves the anodic oxidation of the carboxylic acid to produce the corresponding ester. google.com The reaction conditions, such as pH, temperature, and current density, are crucial for optimizing the yield of the desired ester. google.com

Recent developments have also focused on the electrochemical synthesis of orthoesters from dithiane carboxylic acids. gre.ac.uk This methodology is practical, mild, and tolerates a wide variety of functional groups, providing a rapid and general method to prepare functionalized orthoesters. gre.ac.uk While not directly producing 3-oxocyclohexane-1-carboxylic acid esters, these electrochemical methods demonstrate the potential for developing novel synthetic routes to this class of compounds. The principles of anodic oxidation of carboxylic acids could potentially be applied to precursors of 3-oxocyclohexane-1-carboxylic acid to generate the corresponding esters. nih.govgre.ac.uk

| Electrochemical Method | Substrate | Key Principle | Potential Application |

| Anodic Oxidation (Kolbe-type) | Aliphatic Carboxylic Acids | Oxidation of carboxylate at the anode. gre.ac.ukgoogle.com | Synthesis of simple aliphatic esters. google.com |

| Anodic Oxidation | Dithiane Carboxylic Acids | Formation of orthoesters. gre.ac.uk | Access to functionalized orthoesters. gre.ac.uk |

Total Synthesis and Chiral Pool Strategies for Related Cyclohexanecarboxylic Acids

The asymmetric synthesis of structurally complex molecules such as this compound often leverages well-established strategies that provide a high degree of stereocontrol. Among these, total synthesis and chiral pool approaches are paramount. Total synthesis aims to construct the target molecule from simpler, often achiral, starting materials, introducing chirality through asymmetric reactions. In contrast, chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, capitalizing on their inherent chirality to build the desired stereocenters in the target molecule. numberanalytics.com

Utilization of Naturally Occurring Chiral Compounds as Starting Materials in Cyclohexanecarboxylic Acid Synthesis

The chiral pool, a collection of abundant and inexpensive enantiopure compounds from nature, offers a significant advantage in asymmetric synthesis by providing a scaffold with pre-existing stereocenters. numberanalytics.com Common classes of chiral pool starting materials include amino acids, carbohydrates, and terpenes. For the synthesis of substituted cyclohexanecarboxylic acids, terpenes are particularly valuable due to their inherent carbocyclic frameworks.

For instance, a plausible synthetic route to a (1R)-configured cyclohexanecarboxylic acid derivative could commence from a chiral terpene like (+)-limonene. The synthesis would involve a series of chemical transformations aimed at modifying the terpene's structure while preserving or transferring its chirality.

Hypothetical Synthetic Scheme from a Chiral Terpene:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | Keto-aldehyde |

| 2 | Intramolecular Aldol Condensation | Base (e.g., NaOH) | Enone |

| 3 | Stereoselective Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral allylic alcohol |

| 4 | Oxidation | Oxidizing agent (e.g., PCC) | Chiral enone |

| 5 | Conjugate Addition | Organocuprate (e.g., Me₂CuLi) | Substituted cyclohexanone |

| 6 | Oxidative Cleavage of isopropenyl group | 1. O₃; 2. H₂O₂ | This compound derivative |

Multi-step Synthetic Sequences Incorporating Stereocontrol Elements

A representative multi-step synthesis of a functionalized cyclohexanecarboxylic acid might involve the following key steps with integrated stereocontrol:

Asymmetric Diels-Alder Reaction: This powerful cycloaddition reaction can be used to construct the cyclohexane (B81311) ring with a high degree of stereocontrol by employing a chiral dienophile, diene, or a chiral Lewis acid catalyst.

Enantioselective Enolate Alkylation: A chiral auxiliary attached to a precursor molecule can direct the alkylation of an enolate to a specific face, thereby establishing a new stereocenter.

Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can facilitate the stereoselective reduction of a double bond in a prochiral substrate.

Illustrative Multi-step Synthetic Approach:

| Step | Transformation | Stereocontrol Element | Purpose |

| 1 | Asymmetric Michael Addition | Chiral organocatalyst | Establishes the initial stereocenter. |

| 2 | Ring-Closing Metathesis | Grubbs' catalyst | Forms the cyclohexene (B86901) ring. |

| 3 | Asymmetric Dihydroxylation | Sharpless AD-mix | Introduces two adjacent stereocenters with defined chirality. |

| 4 | Functional Group Interconversions | Standard reagents | Modifies the structure to reach the target molecule. |

The careful selection and sequencing of these stereocontrolled reactions are crucial for the successful and efficient synthesis of the desired enantiomerically pure cyclohexanecarboxylic acid.

Cycloalkenecarboxylic Acid Precursors and their Stereoselective Conversion

Cycloalkenecarboxylic acids are versatile intermediates in the synthesis of chiral cyclohexanecarboxylic acids. The double bond in these precursors provides a handle for a variety of stereoselective transformations to introduce new stereocenters.

One of the most common and effective methods for the stereoselective conversion of a cycloalkenecarboxylic acid is asymmetric hydrogenation . This reaction typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Key Stereoselective Transformations of Cycloalkenecarboxylic Acid Precursors:

| Transformation | Reagents/Catalyst | Stereochemical Outcome |

| Asymmetric Hydrogenation | [Rh(COD)(chiral phosphine)]BF₄, H₂ | Creation of one or two new stereocenters upon reduction of the double bond. |

| Asymmetric Epoxidation | m-CPBA, chiral catalyst (e.g., Jacobsen's catalyst) | Formation of a chiral epoxide, which can be opened stereospecifically. |

| Asymmetric Dihydroxylation | OsO₄, NMO, chiral ligand (e.g., DHQ)₂PHAL | Addition of two hydroxyl groups across the double bond with high stereoselectivity. |

| Iodolactonization | I₂, NaHCO₃ | Formation of an iodolactone, which can be further transformed. |

For example, the asymmetric hydrogenation of a suitably substituted cyclohexenecarboxylic acid can directly provide a chiral cyclohexanecarboxylic acid with the desired stereochemistry at the newly formed stereocenters. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.

Chemical Reactivity and Mechanistic Studies of 1r 3 Oxocyclohexane 1 Carboxylic Acid

Transformations at the Ketone Moiety

The ketone group at the C3 position is a key site for synthetic manipulation, allowing for stereocontrolled reductions and oxidative cleavage reactions.

Stereoselective Reduction of the Ketone to Hydroxyl Groups

The reduction of the ketone in (1R)-3-Oxocyclohexane-1-carboxylic acid can yield two diastereomeric hydroxy acids: (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (cis isomer) and (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid (trans isomer). The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions, which dictate the facial selectivity of hydride attack on the carbonyl group.

The stereochemistry arises from the direction of the nucleophilic attack by the hydride reagent. Attack from the axial face is often sterically hindered by axial hydrogens, leading to equatorial attack and the formation of an axial alcohol. Conversely, equatorial attack gives a more thermodynamically stable equatorial alcohol. The presence of the bulky carboxylic acid group at the C1 position significantly influences this selectivity.

Table 1: Stereoselective Reduction of this compound

Click to view data

| Product | Stereochemistry | Typical Reagents | Reaction Notes |

|---|---|---|---|

| (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | cis | Catalytic Hydrogenation (e.g., H₂, Pd/C), Sodium Borohydride (NaBH₄) | Catalytic hydrogenation often leads to the thermodynamically more stable cis product where both substituents can be equatorial. NaBH₄ is a common, mild reducing agent for this transformation. |

| (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid | trans | Bulky hydride reagents (e.g., Lithium tri-tert-butoxyaluminum hydride) | Sterically hindered hydride reagents may favor a different approach to the carbonyl, potentially leading to the trans isomer. |

Oxidation Reactions Involving the Oxo Functionality

The ketone functionality can undergo oxidative reactions, most notably the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. In the case of this compound, there are two possible migration pathways, leading to two different lactone products. The migration of the more substituted C2 carbon would lead to one lactone, while migration of the less substituted C4 carbon would lead to another. Studies on related methyl 3-oxocyclohexanecarboxylates have shown that the expected lactones are indeed formed. rsc.org

Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid under harsh conditions, can lead to oxidative cleavage of the C-C bonds in the ring, ultimately yielding dicarboxylic acids. masterorganicchemistry.comlibretexts.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for various transformations, including esterification, decarboxylation, and conversion to other acid derivatives.

Esterification Reactions and Derivatives Formation

Esterification is a fundamental reaction of carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), is a standard method for this conversion. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemistrysteps.commasterorganicchemistry.com

Table 2: Esterification of this compound

Click to view data

| Alcohol Reagent | Ester Product Name | Typical Conditions |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl (1R)-3-oxocyclohexane-1-carboxylate | Excess CH₃OH, catalytic H₂SO₄, reflux |

| Ethanol (CH₃CH₂OH) | Ethyl (1R)-3-oxocyclohexane-1-carboxylate | Excess CH₃CH₂OH, catalytic H₂SO₄, reflux |

| Propanol (CH₃CH₂CH₂OH) | Propyl (1R)-3-oxocyclohexane-1-carboxylate | Excess CH₃CH₂CH₂OH, catalytic H₂SO₄, reflux |

Decarboxylation Pathways and Derivatives

As a β-keto acid, this compound is susceptible to decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.comchemistrysteps.com This reaction is characteristic of compounds with a carbonyl group at the β-position relative to the carboxylic acid. The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. csbsju.eduyoutube.com This enol then rapidly tautomerizes to the more stable keto form, yielding cyclohexanone (B45756). While this reaction can occur, it often requires elevated temperatures. masterorganicchemistry.comlibretexts.org

Substitution Reactions at the Carboxyl Group

The hydroxyl group of the carboxylic acid can be replaced by other nucleophiles in nucleophilic acyl substitution reactions. These transformations typically require the activation of the carboxyl group to convert the -OH into a better leaving group.

Acyl Chloride Formation : Carboxylic acids can be readily converted to the corresponding acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.comchemguide.co.uk The resulting (1R)-3-oxocyclohexane-1-carbonyl chloride is a highly reactive intermediate that can be used to synthesize other derivatives like esters and amides.

Amide Formation : The direct reaction of a carboxylic acid with an amine is generally unfavorable due to a competing acid-base reaction. chemistrysteps.com To facilitate amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. chemistrysteps.comfishersci.co.uk These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. nih.gov

Table 3: Common Carboxylic Acid Derivatives and Reagents

Click to view data

| Derivative | Reagent(s) | Byproducts |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl |

| Amide | Amine (R-NH₂) + DCC or EDC | Dicyclohexylurea (DCU) or EDU |

| Acid Anhydride | Reaction with an acyl chloride in the presence of a base | Chloride salt |

Keto-Enol Tautomerism Studies in Related Cyclohexanonecarboxylic Acids

Keto-enol tautomerism is an equilibrium between a keto form (a carbonyl compound) and an enol form (a compound containing a double bond and a hydroxyl group). libretexts.orgoregonstate.edu For most simple ketones, including cyclohexanone, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgkhanacademy.org For cyclohexanone, it is estimated that only about 0.0001% exists as the enol tautomer at room temperature. libretexts.org

The presence of a carboxylic acid group on the cyclohexanone ring can influence the position of this equilibrium. The enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org In the case of cyclohexanonecarboxylic acids, the enol form can be stabilized through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orgoregonstate.edu

Acid catalysis involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Base catalysis proceeds through the removal of an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

While the enol form is typically a minor component at equilibrium, it is often the more reactive species and plays a crucial role in the chemical reactions of carbonyl compounds. libretexts.org The study of keto-enol tautomerism in cyclohexanonecarboxylic acids is important for understanding their reactivity, particularly in reactions involving the α-carbon.

Intermolecular Interactions and Hydrogen Bonding Networks

Crystallographic studies of oxocyclohexanecarboxylic acids reveal intricate hydrogen-bonding networks that dictate their solid-state structures. In the case of 4-oxocyclohexanecarboxylic acid monohydrate, the water molecule plays a central role in the hydrogen-bonding scheme. nih.govresearchgate.net It accepts a hydrogen bond from the carboxylic acid group of one molecule and donates hydrogen bonds to the ketone and carboxyl oxygen atoms of two other molecules. nih.govresearchgate.net This arrangement results in the formation of a sheet-like structure composed of parallel ribbons. nih.gov

In other related structures, such as (±)-3-oxocyclohexanecarboxylic acid, the hydrogen bonding can lead to the formation of chains, or "catemers," where the carboxylic acid of one molecule hydrogen bonds to the ketone of an adjacent molecule. researchgate.net These studies highlight the importance of both the carboxylic acid and ketone functionalities in directing the supramolecular assembly of these molecules in the solid state.

The chirality of this compound introduces an additional layer of complexity and control over its supramolecular assembly. The specific three-dimensional arrangement of the functional groups in a chiral molecule can direct the formation of unique and predictable supramolecular structures. nih.govnih.gov

In the solid state, the chiral conformation of a molecule can influence how it packs in the crystal lattice. For example, in 4-oxocyclohexanecarboxylic acid, the molecule adopts a chiral conformation due to the rotation of the carboxyl group relative to the plane of the ketone. nih.gov This conformational chirality, even in a racemic mixture, can lead to specific packing arrangements and hydrogen-bonding networks.

The transfer of chirality from the molecular level to the supramolecular level is a key principle in crystal engineering and the design of functional materials. nih.gov The inherent chirality of this compound can be expected to favor the formation of non-centrosymmetric crystal structures, which can have interesting physical properties. The precise nature of the supramolecular assembly will be dependent on the interplay of hydrogen bonding, steric interactions, and the conformational preferences of the chiral cyclohexane (B81311) ring.

Strategic Applications of 1r 3 Oxocyclohexane 1 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Biologically Relevant Cyclic Compounds

The unique stereochemistry of (1R)-3-Oxocyclohexane-1-carboxylic acid provides a distinct advantage in asymmetric synthesis, enabling precise control over the spatial arrangement of atoms in the target molecules. This is particularly crucial in the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.

Precursor in Enantioselective Routes to Bioactive Molecules

While direct, multi-step syntheses of major drugs from this compound are not extensively documented in widely available literature, its structural motifs are present in numerous bioactive molecules. Its potential as a starting material is exemplified by its relationship to key intermediates in pharmaceutical synthesis. For instance, the core cyclohexane (B81311) ring is a feature in various therapeutic agents, and the ability to introduce chirality at the outset is a significant synthetic advantage. The principles of asymmetric synthesis, which are central to the use of such chiral building blocks, allow for the creation of enantiomerically pure drugs, thereby enhancing efficacy and reducing potential side effects associated with unwanted stereoisomers.

Construction of Conformationally Constrained Amino Acids and their Analogues

A significant application of this compound is in the synthesis of conformationally constrained amino acids, which are crucial components in the design of peptidomimetics and other bioactive peptides. By restricting the conformational flexibility of the amino acid, it is possible to enhance binding affinity to biological targets and improve metabolic stability.

A notable example is the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid . Research has demonstrated an alternative synthesis of the (1R,3S) isomer starting from (R)-3-oxocyclohexanecarboxylic acid. researchgate.net This transformation underscores the utility of the parent compound in accessing stereochemically defined amino acid analogues. The (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid has shown potency as a GABA inhibitor, highlighting the biological relevance of this class of compounds. researchgate.net The synthesis of such constrained amino acids is of high interest in drug discovery for developing novel therapeutics. lifechemicals.com

| Starting Material | Target Compound | Significance | Reference |

| (R)-3-Oxocyclohexanecarboxylic acid | (1R,3S)-3-Aminocyclohexanecarboxylic acid | Synthesis of a conformationally constrained amino acid analogue with potential biological activity. | researchgate.net |

Synthesis of Polycyclic and Spirocyclic Systems

The reactivity of the ketone and carboxylic acid functionalities in this compound allows for its elaboration into more complex polycyclic and spirocyclic frameworks. These structural motifs are of great interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties.

A key application in this area is the synthesis of spiro[cyclohexane-oxindole] derivatives . These compounds can be accessed through reactions involving the cyclohexanone (B45756) moiety. Organocatalyzed [4 + 2] cycloaddition reactions between isatylidene malononitriles and α,β-unsaturated ketones derived from cyclohexanone can produce spiro[3-arylcyclohexanone]oxindoles. researchgate.net Such spirocyclic oxindoles are recognized as important synthetic targets with a wide range of biological activities. rsc.org The development of stereoselective methods to access these complex structures is a significant area of research.

| Reactant Class | Resulting Scaffold | Synthetic Strategy | Potential Application |

| Cyclohexanone derivatives | Spiro[cyclohexane-oxindole] | [4+2] Cycloaddition | Biologically active compounds |

Development of Novel Chiral Synthons and Intermediates

Beyond its direct use in the synthesis of final target molecules, this compound serves as a valuable starting point for the creation of more elaborate chiral synthons and intermediates. These intermediates can then be employed in the synthesis of complex pharmaceutical precursors.

Chiral Building Blocks for Complex Pharmaceutical Precursors

The pharmaceutical industry has a growing demand for chiral intermediates to support the development of single-enantiomer drugs. nih.govnih.gov Chiral building blocks derived from readily available materials like cyclohexanone derivatives are highly sought after. nih.gov While specific examples detailing the conversion of this compound into a particular complex pharmaceutical precursor are not always readily available in the public domain, the principles of retrosynthetic analysis identify it as a logical starting point for various complex targets. The combination of a chiral cyclohexane core with versatile functional groups allows for the generation of a wide array of downstream intermediates.

Synthetic Utility in Forming Diverse Carbocyclic and Heterocyclic Scaffolds

The chemical functionalities present in this compound provide the basis for the construction of a diverse range of carbocyclic and heterocyclic scaffolds. The ketone can be a handle for olefination, reductive amination, or participation in aldol-type reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups, or can direct further reactions.

Theoretical and Computational Investigations of 1r 3 Oxocyclohexane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For (1R)-3-Oxocyclohexane-1-carboxylic acid, DFT calculations can elucidate key parameters that govern its behavior. While specific, in-depth DFT studies exclusively focused on this molecule are not extensively available in the surveyed literature, computed properties from databases that utilize DFT methods provide valuable information.

These calculations can predict optimized geometries, bond lengths, and bond angles, providing a detailed three-dimensional picture of the molecule. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps can be determined. These electronic descriptors are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| Exact Mass | 142.062994 g/mol |

| Topological Polar Surface Area | 54.4 Ų |

| Complexity | 162 |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem and computed using DFT methods. nih.govnih.gov |

The data in Table 1, derived from computational models, provides a foundational understanding of the physicochemical properties of this compound. The topological polar surface area, for instance, is a key indicator of a molecule's potential bioavailability. The HOMO-LUMO energy gap, another critical parameter obtainable from DFT, offers insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Computational Modeling of Reaction Mechanisms and Transition States in Stereoselective Syntheses

Computational modeling is an indispensable tool for elucidating the mechanisms of complex organic reactions, particularly in the realm of stereoselective synthesis. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the lowest energy pathways, thereby explaining the origins of stereoselectivity.

For the stereoselective synthesis of functionalized cyclohexanones and related carboxylic acids, computational studies can model the interactions between reactants, catalysts, and solvents. nih.govgoettingen-research-online.de This allows for a detailed analysis of the transition states leading to different stereoisomers. Factors such as steric hindrance, electronic effects, and non-covalent interactions within the transition state assembly can be quantified to predict which diastereomer or enantiomer will be preferentially formed.

While specific computational studies on the stereoselective synthesis of this compound are not prominent in the reviewed scientific literature, the general methodologies are well-established. Such a study would typically involve:

Locating Transition States: Using quantum mechanical methods to find the geometry of the transition state for each possible stereochemical outcome.

Calculating Activation Energies: Determining the energy barrier for each reaction pathway. The pathway with the lower activation energy will be the kinetically favored one.

Analyzing Intermolecular Interactions: Investigating the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize one transition state over another.

These computational insights are crucial for optimizing reaction conditions to achieve higher stereoselectivity and for the rational design of new catalysts.

Conformational Analysis of the Cyclohexane (B81311) Ring and Carboxyl Group

For this compound, a 1,3-disubstituted cyclohexane derivative, the conformational equilibrium is governed by the preference of the substituents to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org The chair conformation is the most stable for cyclohexane rings as it minimizes both angle strain and torsional strain. pressbooks.pub

The two primary chair conformations of this compound are interconvertible through a process known as ring flipping. In one chair form, the carboxyl group at C1 can be axial and the oxo group at C3 is part of the ring, while in the other, the carboxyl group is equatorial. The general principle is that bulkier substituents prefer the equatorial position to minimize steric strain. wikipedia.org

Table 2: General Conformational Preferences of Cyclohexane Substituents

| Conformation | Relative Stability | Key Interactions |

| Chair | Most Stable | Staggered arrangement of all C-H bonds, minimizing torsional strain. |

| Boat | Less Stable | Eclipsing interactions and flagpole steric hindrance. |

| Twist-Boat | Intermediate | Reduced eclipsing and flagpole interactions compared to the boat. |

In the case of this compound, the carboxyl group (-COOH) is significantly bulkier than a hydrogen atom. Therefore, the chair conformation where the carboxyl group occupies the equatorial position is expected to be substantially more stable than the conformation where it is in the axial position. An axial carboxyl group would experience steric clashes with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).

Advanced Analytical Techniques for the Characterization and Stereochemical Analysis of 1r 3 Oxocyclohexane 1 Carboxylic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity of atoms, and functional groups present in (1R)-3-Oxocyclohexane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often around 10–12 ppm. libretexts.org The protons on carbons adjacent to the carbonyl groups are also deshielded. The single proton at the chiral center (C1) would be expected to appear in the 2-3 ppm range. The remaining methylene (B1212753) (–CH₂) protons of the cyclohexane (B81311) ring would produce complex multiplets in the upfield region, typically between 1.5 and 2.8 ppm. The precise chemical shifts and coupling constants between adjacent protons are critical for confirming the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing far downfield (165–210 ppm). pressbooks.pub Specifically, the carboxylic acid carbon is expected in the 165-185 ppm range, while the ketone carbonyl is typically found further downfield, often above 200 ppm. pressbooks.pub The chiral carbon (C1) attached to the carboxylic acid would absorb around 40-50 ppm, and the other ring carbons would appear in the 20-40 ppm range. The number of distinct signals confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 (s, broad) | C=O (Ketone) | ~208 |

| CH-COOH (C1-H) | 2.5 - 3.0 (m) | C=O (Carboxylic Acid) | ~175 |

| CH₂ (C2, C4, C5, C6) | 1.8 - 2.8 (m) | CH-COOH (C1) | ~45 |

| CH₂ (C2, C4, C5, C6) | 25 - 41 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. pitt.edu The molecular formula for this compound is C₇H₁₀O₃, corresponding to a monoisotopic mass of approximately 142.06 Da. nih.govuni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. Carboxylic acids often exhibit characteristic fragmentation patterns. libretexts.org Key fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment at m/z 125 (M-17). miamioh.edu

Loss of a carboxyl group (•COOH): Leading to a fragment at m/z 97 (M-45). libretexts.org

Alpha-cleavage adjacent to the ketone carbonyl group, which is a characteristic fragmentation for cyclic ketones. This can lead to the opening of the ring and subsequent fragmentation.

McLafferty rearrangement: If the structure allows, this can lead to characteristic neutral losses. For longer-chain carboxylic acids, a fragment at m/z 60 is often indicative of this rearrangement. youtube.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the unambiguous determination of the elemental composition. lew.ro

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 142 | [M]⁺ | Molecular Ion |

| 125 | [M - OH]⁺ | Loss of hydroxyl radical |

| 97 | [M - COOH]⁺ | Loss of carboxyl group |

| 84 | C₅H₈O⁺ | Alpha-cleavage and subsequent losses |

| 69 | C₄H₅O⁺ | Further fragmentation of the ring |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Chromatography is essential for separating the target compound from impurities and for determining its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is critical for chiral compounds and is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). uma.esheraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, this compound and its (1S)- counterpart, leading to different retention times and thus their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. For acidic compounds, polysaccharide-based columns (e.g., those derivatized with cellulose (B213188) or amylose) or protein-based columns are often effective. chiraltech.com The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution. The separated enantiomers are detected using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Example Chiral HPLC Method Parameters for Keto Acid Separation

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., CHIRALPAK series) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 20 - 40 °C |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography (GC) is a high-resolution separation technique well-suited for analyzing the purity of volatile and thermally stable compounds. epa.gov However, carboxylic acids are polar and have low volatility, often leading to poor peak shape and thermal degradation in the GC system. To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile and stable ester, such as a methyl ester (using diazomethane) or a silyl (B83357) ester (using a reagent like BSTFA). acs.orgusherbrooke.ca

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. chalmers.sejmchemsci.com As each separated component elutes from the GC column, it is introduced into the MS, which provides a mass spectrum that can be used to identify impurities by comparing them to spectral libraries. This is particularly useful for identifying any side-products or residual starting materials from the synthesis process.

Ion Chromatography and Related HPLC Methods for Organic Acid Profiling

Ion chromatography (IC) is a subset of HPLC that is specifically designed for the separation and quantification of ionic species. shimadzu.com It is an excellent method for analyzing organic acids in complex aqueous matrices. thermofisher.comlcms.cz The technique typically uses an anion-exchange column to separate organic acids based on their affinity for the stationary phase. lcms.cz

A key feature of modern IC systems is the use of suppressed conductivity detection. lcms.cz An eluent, often a potassium hydroxide (B78521) gradient, is used to separate the analytes. After the analytical column, a suppressor device chemically removes the eluent ions, reducing the background conductivity and thereby increasing the sensitivity of detection for the analyte ions. This allows for the accurate quantification of this compound, even in the presence of other inorganic and organic anions. thermofisher.com This method is valuable for monitoring the concentration of the acid in various samples and for creating a complete organic acid profile.

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid and, crucially, for establishing the absolute configuration of a chiral molecule. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons within the crystal's atoms scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density within the crystal can be constructed, revealing the exact spatial arrangement of every atom.

For chiral molecules, anomalous dispersion, an effect where the scattering factor of an atom is altered near an absorption edge, is used to determine the absolute stereochemistry. This allows for the unambiguous assignment of the (R) or (S) configuration at a stereocenter.

While a specific crystallographic study for the enantiomerically pure this compound is not widely reported in foundational literature, a detailed analysis of its racemic form, (±)-3-Oxocyclohexanecarboxylic acid, provides significant insight into the molecule's solid-state conformation and intermolecular interactions. A study by Barcon et al. revealed that the racemic compound crystallizes in the monoclinic space group P2₁/c. In the crystal lattice, the molecules form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked. A key structural feature is that the cyclohexanone (B45756) ring adopts a chair conformation with the carboxylic acid group situated in an equatorial position. This arrangement is a critical aspect of its solid-state structure.

Table 1: Crystallographic Data for (±)-3-Oxocyclohexanecarboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 6.3346 |

| b (Å) | 10.758 |

| c (Å) | 11.012 |

| β (°) | 94.202 |

| Volume (ų) | 747.5 |

| Z | 4 |

(Data sourced from a study on the racemic mixture)

This data provides a foundational understanding of the molecular packing and hydrogen-bonding patterns that would be expected in the crystalline form of the individual enantiomers as well.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. A substance is considered optically active if it rotates the plane of plane-polarized light. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light by equal magnitudes but in opposite directions. This property is intrinsic to the molecule's three-dimensional structure.

The measurement is performed using an instrument called a polarimeter. A solution of the chiral compound is placed in a sample tube. Plane-polarized light is passed through the solution, and the angle by which the plane of light is rotated is measured. A rotation to the right (clockwise) is termed dextrorotatory and is denoted by a plus sign (+), while a rotation to the left (counter-clockwise) is termed levorotatory and is denoted by a minus sign (-).

To standardize this measurement, the specific rotation [α] is calculated. It is a physical constant for a given chiral compound under specific conditions (temperature and wavelength of light). The specific rotation is calculated using the formula:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, the "R" designation is determined by the Cahn-Ingold-Prelog priority rules, which provide its absolute configuration. However, there is no direct correlation between the R/S nomenclature and the direction (+ or -) of optical rotation. The direction of rotation must be determined experimentally. While the compound is known to be chiral and therefore optically active, specific experimental values for its optical rotation are not consistently reported across publicly available chemical databases. The determination of this value would be a crucial step in the full characterization of an enantiomerically pure sample. Its enantiomer, (1S)-3-Oxocyclohexane-1-carboxylic acid, would exhibit a specific rotation of the same magnitude but opposite sign.

Q & A

Q. What are the optimized synthetic routes for (1R)-3-Oxocyclohexane-1-carboxylic acid, and how can purity be ensured during scale-up?

Methodological Answer: The synthesis of this compound involves a multi-step process starting from cyclohex-2-en-1-one. Key steps include:

Cyanidation : Cyclohex-2-en-1-one is treated with trimethylsilyl cyanide (TMSCN) in the presence of Cs₂CO₃ and 1,4-dioxane under heating to yield 3-oxocyclohexane-1-carbonitrile (37-I1).

Hydrolysis : The nitrile intermediate (37-I1) is hydrolyzed using 12 M HCl at 80°C to produce the carboxylic acid (37-I2).

Derivatization : Further reactions (e.g., with phenyl bromide in dry methanol) can generate target derivatives.

Q. Purity Assurance :

- Chromatography : Flash chromatography and reverse-phase HPLC are critical for isolating high-purity products.

- Analytical Validation : TLC (thin-layer chromatography), NMR (e.g., ketone δ ~2.1–2.5 ppm, carboxylic acid δ ~10–12 ppm), and LC-MS confirm structural integrity and purity .

| Step | Reagents/Conditions | Product | Key Analytical Checks |

|---|---|---|---|

| 1 | TMSCN, Cs₂CO₃, 1,4-dioxane, 80°C | 37-I1 | TLC (Rf comparison), FT-IR (nitrile peak ~2200 cm⁻¹) |

| 2 | 12 M HCl, 80°C | 37-I2 | NMR (carboxylic proton), MS ([M-H]⁻ ion) |

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The ketone group (C=O adjacent to CH₂) appears as a multiplet at δ 2.1–2.5 ppm. The carboxylic acid proton is typically broad or absent due to exchange.

- ¹³C NMR : The ketone carbon resonates at δ ~205–215 ppm, while the carboxylic carbon appears at δ ~170–175 ppm.

- Mass Spectrometry (MS) :

- ESI-MS in negative mode shows [M-H]⁻ at m/z 142 (C₇H₁₀O₃). High-resolution MS (HRMS) confirms molecular formula.

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>98%) .

Q. Critical Markers :

- Absence of nitrile peaks (δ ~2200 cm⁻¹ in IR) confirms complete hydrolysis.

- Chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric purity for the (1R)-isomer .

Q. How does the stereochemistry of this compound influence its reactivity, and what methods validate its enantiomeric purity?

Methodological Answer: The (1R)-configuration affects:

- Reactivity : The spatial arrangement of the ketone and carboxylic acid groups influences nucleophilic attack (e.g., at the ketone) and hydrogen-bonding interactions.

- Enantiomeric Validation :

- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., from PubChem).

- X-ray Crystallography : Definitive confirmation of absolute configuration .

| Isomer | CAS Number | Key Identifier |

|---|---|---|

| This compound | 21531-43-1 | Chiral HPLC retention time: 8.2 min |

| (1S)-Isomer | 21531-44-2 | Chiral HPLC retention time: 10.5 min |

Advanced Research Questions

Q. What strategies mitigate side reactions during derivatization of this compound in complex organic syntheses?

Methodological Answer:

- Protection of Functional Groups :

- Protect the carboxylic acid as a methyl ester (via Fischer esterification) to prevent unwanted nucleophilic reactions.

- Use silyl ethers (e.g., TMSCl) to temporarily block the ketone during alkylation.

- Catalytic Control :

- Employ asymmetric catalysis (e.g., chiral Lewis acids) to direct stereoselective additions to the ketone.

- Reaction Monitoring :

- Use in-situ FT-IR or LC-MS to detect intermediates and optimize reaction times .

Q. How can researchers resolve contradictions in reported biological activities of (1R)-3-Oxocyhexane-1-carboxylic acid derivatives?

Methodological Answer:

- Standardized Assays :

- Conduct dose-response curves (e.g., IC₅₀ determination) for enzyme inhibition (e.g., cyclooxygenase) using purified protein targets.

- Compare results across multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to assess cell-type specificity.

- Structural-Activity Relationship (SAR) Studies :

Q. What computational approaches predict the interaction of this compound with biological targets, and how are these models validated experimentally?

Methodological Answer:

- Molecular Docking :

- Use software like Schrödinger Suite or GOLD to dock the compound into active sites (e.g., COX-2 PDB: 1PXX). Prioritize poses with hydrogen bonds to Arg120 and Tyr355.

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS.

- Experimental Validation :

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

- Data Triangulation :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Compare MS/MS fragmentation patterns with reference libraries (e.g., mzCloud).

- Sample Purity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.